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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of

Coumarin 545T, a fluorescent dye with significant applications in organic light-emitting diodes

(OLEDs), organic photovoltaics (OPVs), and as a laser dye.

Chemical Structure
Coumarin 545T, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-

tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic

molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a

coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of

electron-donating and electron-accepting groups contributes to its notable photophysical

properties.

The core structure is a benzopyrano-quinolizinone system, which is further functionalized with

four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at

the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties

and fluorescence.

Key Structural Features:

Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent

dyes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b132394?utm_src=pdf-interest
https://www.benchchem.com/product/b132394?utm_src=pdf-body
https://www.benchchem.com/product/b132394?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237303/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group,

contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution

enhances solubility.

Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine

moiety, creates a push-pull system, leading to strong intramolecular charge transfer and red-

shifted emission.

Quantitative Data
The photophysical and thermal properties of Coumarin 545T are summarized in the table

below. These properties make it a highly efficient green-emitting dopant in OLEDs.

Property Value Conditions Reference

Molecular Formula C₂₆H₂₆N₂O₂S - [1][2]

Molecular Weight 430.57 g/mol - [2]

Appearance
Light yellow to brown

powder/crystal
- [2]

Melting Point 228.0 to 234.0 °C - [2]

Absorption Maximum

(λmax)
468.0 to 478.0 nm

In Tetrahydrofuran

(THF)
[2]

Photoluminescence

Maximum (λem)
506 nm

In Tetrahydrofuran

(THF)
[1]

HOMO Energy Level 5.6 eV - [1]

LUMO Energy Level 3.0 eV - [1]

Purity
>98.0% (by Total

Nitrogen)
- [2]

Synthesis of Coumarin 545T
The synthesis of Coumarin 545T is a multi-step process that involves the construction of a key

intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation
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reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the

industrial synthesis of Coumarin 545T is not publicly available, a plausible synthetic route can

be constructed based on established organic reactions for similar compounds.

The proposed overall synthesis is depicted in the following workflow diagram:

Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine

Step 2: Formylation (Vilsmeier-Haack Reaction)

Step 3: Condensation and Benzothiazole Formation

3-Aminophenol

8-hydroxy-1,1,7,7-tetramethyljulolidine Alkylation & Cyclization 

1-bromo-3-methyl-2-butene

8-hydroxy-1,1,7,7-tetramethyljulolidine

9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine Formylation 

DMF, POCl₃

9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine

Coumarin 545T Condensation & Cyclization 

2-Aminothiophenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Coumarin 545T.

Experimental Protocols
The following are detailed, plausible experimental protocols for each step in the proposed

synthesis of Coumarin 545T. These are based on general procedures for analogous reactions

found in the scientific literature.

Step 1: Synthesis of 8-hydroxy-1,1,7,7-
tetramethyljulolidine
This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed

by an intramolecular cyclization to form the tetramethyljulolidine ring system.

Materials:
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3-Aminophenol

1-bromo-3-methyl-2-butene

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Procedure:

To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3

equivalents).

Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.

Heat the reaction mixture to 80°C and stir for 24 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product is then subjected to a cyclization reaction by heating in a high-boiling

point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the

intramolecular reaction.

Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.

Step 2: Formylation of 8-hydroxy-1,1,7,7-
tetramethyljulolidine (Vilsmeier-Haack Reaction)
This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for

electrophilic substitution.[3]
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Materials:

8-hydroxy-1,1,7,7-tetramethyljulolidine

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Sodium acetate

Dichloromethane (DCM)

Procedure:

In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3

equivalents) with stirring to form the Vilsmeier reagent.

Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the

Vilsmeier reagent at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium

acetate.

Extract the product with DCM, wash the organic layer with water and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column

chromatography.[3]

Step 3: Condensation with 2-Aminothiophenol to form
Coumarin 545T
This final step involves the condensation of the formyl group of the julolidine derivative with 2-

aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin

system in one pot.
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Materials:

9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine

2-Aminothiophenol

Ethanol

Piperidine (catalyst)

Procedure:

Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-

aminothiophenol (1.1 equivalents) in ethanol.

Add a catalytic amount of piperidine to the solution.

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by

thin-layer chromatography.

Upon completion, cool the reaction mixture to room temperature. The product, Coumarin
545T, may precipitate out of the solution.

Collect the solid product by filtration and wash with cold ethanol.

If necessary, the product can be further purified by recrystallization from a suitable solvent or

by column chromatography to achieve high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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